molecular formula C19H16ClN3O2 B2660775 2-chloro-N-({3-[(pyridin-2-yl)methoxy]phenyl}methyl)pyridine-4-carboxamide CAS No. 1209245-84-0

2-chloro-N-({3-[(pyridin-2-yl)methoxy]phenyl}methyl)pyridine-4-carboxamide

Cat. No.: B2660775
CAS No.: 1209245-84-0
M. Wt: 353.81
InChI Key: WBVZYOHWPSINIP-UHFFFAOYSA-N
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Description

2-chloro-N-({3-[(pyridin-2-yl)methoxy]phenyl}methyl)pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of multiple functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-({3-[(pyridin-2-yl)methoxy]phenyl}methyl)pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-({3-[(pyridin-2-yl)methoxy]phenyl}methyl)pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA would yield pyridine N-oxides, while substitution with amines would yield corresponding amine derivatives .

Mechanism of Action

The mechanism of action of 2-chloro-N-({3-[(pyridin-2-yl)methoxy]phenyl}methyl)pyridine-4-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-({3-[(pyridin-2-yl)methoxy]phenyl}methyl)pyridine-4-carboxamide is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and biological activities. Its complex structure provides multiple sites for chemical reactions, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

2-chloro-N-[[3-(pyridin-2-ylmethoxy)phenyl]methyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-18-11-15(7-9-22-18)19(24)23-12-14-4-3-6-17(10-14)25-13-16-5-1-2-8-21-16/h1-11H,12-13H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVZYOHWPSINIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=CC(=C2)CNC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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